molecular formula C23H21ClFN9 B11936528 N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

Cat. No.: B11936528
M. Wt: 477.9 g/mol
InChI Key: NGIQKILKGCPSJO-UHFFFAOYSA-N
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Description

N-[(6-Chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine (CAS: 1454584-91-8) is a heterocyclic compound featuring a purine core substituted at positions 2, 6, and 7. The purine scaffold is modified with:

  • A piperazinyl group at position 2, which may enhance solubility and modulate receptor interactions.
  • A 3-fluorophenyl group at position 9, likely influencing lipophilicity and binding affinity .

The molecular formula is C₂₄H₂₂ClFN₈, with a molecular weight of 493.94 g/mol.

Properties

Molecular Formula

C23H21ClFN9

Molecular Weight

477.9 g/mol

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine

InChI

InChI=1S/C23H21ClFN9/c24-14-4-5-17-18(10-14)30-19(29-17)12-27-21-20-22(32-23(31-21)33-8-6-26-7-9-33)34(13-28-20)16-3-1-2-15(25)11-16/h1-5,10-11,13,26H,6-9,12H2,(H,29,30)(H,27,31,32)

InChI Key

NGIQKILKGCPSJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the chloromethyl group. Subsequent steps involve the coupling of the fluorophenyl group and the piperazine-linked purine moiety under controlled conditions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. Studies have shown promising results in vitro against various cancer types, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.
  • Neurological Applications : Investigations into the neuroprotective effects of this compound suggest it may have applications in treating neurodegenerative diseases. Preliminary studies indicate that it can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. The study concluded that further development could lead to novel treatments for resistant cancer types.

Case Study 2: Antimicrobial Activity

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it exhibited potent activity, with minimum inhibitory concentrations comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Case Study 3: Neuroprotective Effects

Research conducted at a leading neuroscience institute explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in animal models, indicating its potential for treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in substituents on the purine core, benzimidazole, or aryl groups. Below is a detailed analysis:

Compound Name Substituent at Position 2 Substituent at Position 6 Substituent at Position 9 Molecular Formula Key Structural Differences Evidence Source
Target Compound Piperazin-1-yl (6-Chloro-1H-benzimidazol-2-yl)methyl 3-Fluorophenyl C₂₄H₂₂ClFN₈ Reference compound for comparison.
N-(1H-Benzimidazol-2-ylmethyl)-2-(4-morpholinyl)-9-(3-thiophenyl)-6-purinamine 4-Morpholinyl (1H-Benzimidazol-2-yl)methyl 3-Thiophenyl C₂₂H₂₂N₈OS Morpholine replaces piperazine (solubility effects); thiophenyl vs. fluorophenyl (electronic differences).
N-[[6,7-Bis(fluoranyl)-1H-benzimidazol-2-yl]methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine 4-Morpholinyl (6,7-Difluoro-1H-benzimidazol-2-yl)methyl 3-Fluorophenyl C₂₄H₂₀F₃N₇O Difluoro-benzimidazole increases electronegativity; morpholine substitution at position 2.
9-(2-Chloro-6-fluorobenzyl)-9H-purin-6-amine None (unmodified NH₂) Chloro-6-fluorobenzyl Unsubstituted purine C₁₂H₁₀ClFN₆ Simplified structure lacking piperazine/benzimidazole; chloro-fluorobenzyl at position 8.
N-(1,1-Dimethylethyl)-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine tert-Butyl Unsubstituted NH₂ 2-Fluorophenylmethyl C₁₈H₂₁FN₆ tert-Butyl at position 6; 2-fluorophenylmethyl vs. 3-fluorophenyl at position 9.
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine Chloro (3-Trifluoromethylbenzyl) Trityl-protected purine C₃₂H₂₆ClF₃N₆ Trityl protection at position 9; trifluoromethylbenzyl enhances hydrophobicity.

Functional Implications of Substituents

Piperazine vs. Morpholine at Position 2 :

  • Piperazine (target compound) offers two basic nitrogen atoms, enhancing water solubility and hydrogen-bonding capacity. Morpholine () has a single oxygen atom, reducing basicity but improving metabolic stability .

Halogen Effects :

  • Chloro on benzimidazole (target) vs. difluoro (): Increased steric hindrance with chloro, while difluoro may enhance electronegativity for target binding .
  • 3-Fluorophenyl (target) vs. 2-fluorophenylmethyl (): Fluorine position influences aromatic interactions and dipole moments .

Benzimidazole vs.

Pharmacological and Physicochemical Trends

  • Metabolic Stability: Fluorine and chlorine atoms (target, ) resist oxidative metabolism, extending half-life compared to non-halogenated analogs .

Biological Activity

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzimidazole, piperazine, and purine. Its molecular formula is C₁₈H₁₈ClF₂N₅, which indicates the presence of chlorine and fluorine substituents that may influence its biological activity.

Structure Overview

ComponentDescription
BenzimidazoleA bicyclic structure contributing to antitumor activity.
PiperazineA six-membered ring that enhances solubility and bioavailability.
PurineA fundamental component in nucleic acids, potentially influencing antiviral activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzimidazole have shown potent antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated several benzimidazole derivatives for their cytotoxic effects on human cancer cell lines:

Compound IDCell LineIC50 (µM)
5MDA-MB 23134.31
6U-87 MG38.29
7bHeLa39.78

The results indicate that the compound demonstrates cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor effects, the compound has been assessed for antimicrobial properties. Benzimidazole derivatives are known for their ability to inhibit bacterial growth.

Antimicrobial Efficacy

Research has shown that certain derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Salmonella typhi25

These findings highlight the compound's potential as an antimicrobial agent .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against viral infections such as hepatitis C virus (HCV).

Studies indicate that similar compounds inhibit the helicase activity of HCV, which is crucial for viral replication:

Compound IDEC50 (µM)Selectivity Index (SI)
Benzimidazole A6.510
Benzimidazole B8.012

The selectivity index suggests these compounds can effectively target viral mechanisms with minimal cytotoxicity .

Q & A

Q. Key Optimization Parameters :

StepReaction ConditionsYield (%)Reference
1HCl/EtOH, reflux, 12h65–75
2DMF, 80°C, 6h50–60
3Pd(PPh₃)₄, Na₂CO₃, THF/H₂O70–80

Basic: Which analytical techniques are essential for structural characterization?

Answer:

  • 1H/13C/19F NMR : Confirm regiochemistry of the benzimidazole (δ 7.8–8.2 ppm for aromatic protons) and fluorophenyl (19F signal at ~-110 ppm) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~495) .
  • X-ray crystallography : Resolve ambiguities in piperazine-purin-6-amine connectivity (bond angles ~120° for sp² hybridization) .

Advanced: How can Design of Experiments (DoE) improve synthesis scalability?

Answer:
Use DoE to optimize reaction parameters (e.g., temperature, catalyst loading, solvent ratio):

  • Factors : Temperature (60–100°C), Pd catalyst (0.5–2 mol%), solvent (THF/H₂O ratio 3:1 to 1:1).
  • Response Surface Models : Predict optimal yield (e.g., 85% at 80°C, 1 mol% Pd, THF/H₂O 2:1) .
  • Validation : Confirm reproducibility across 3 batches (RSD <5%) .

Advanced: How to resolve contradictions in kinase inhibition data across assays?

Answer:
Contradictions may arise from:

  • Assay Conditions : ATP concentration (low vs. high) affects IC₅₀ values. Validate using a radiometric assay (e.g., 32P-ATP) .
  • Compound Purity : Trace impurities (e.g., unreacted benzimidazole) can skew results. Use preparative HPLC (C18 column, MeCN/H₂O gradient) .
  • Target Selectivity : Profile against off-target kinases (e.g., EGFR, CDK2) to rule out cross-reactivity .

Advanced: What strategies establish structure-activity relationships (SAR) for the piperazine and fluorophenyl moieties?

Answer:

  • Piperazine Modifications : Synthesize analogs with morpholine, pyrrolidine, or substituted piperazines. Test for changes in solubility (logP) and target binding (e.g., ΔG via ITC) .
  • Fluorophenyl Replacements : Compare 3-fluoro vs. 4-fluoro or trifluoromethyl groups. Use molecular docking to assess steric/electronic effects on kinase active sites (e.g., VEGFR2) .

Q. Example SAR Data :

AnalogR GroupIC₅₀ (nM)LogP
1Piperazine12 ± 1.22.8
2Morpholine45 ± 3.52.5
34-Fluorophenyl28 ± 2.13.1

Advanced: How to model binding interactions with kinase targets computationally?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4ASD for VEGFR2). Key interactions:
    • Piperazine N-H with Asp1046.
    • Fluorophenyl π-stacking with Phe1047 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD <2.0 Å indicates stable binding .

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